molecular formula C17H16ClN5OS B2765679 5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-84-3

5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2765679
CAS No.: 899973-84-3
M. Wt: 373.86
InChI Key: KIRNMJADIBPANY-UHFFFAOYSA-N
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Description

5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS 899973-84-3) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold identified in phenotypic screening for its potent bioactivity . The ATC core is considered highly novel with little precedent in medicinal chemistry, making it a valuable chemotype for investigating new biological pathways . The specific structural elements of this compound—including the 5-amino group and the triazole core—are essential for its activity, suggesting it may maintain a specific bioactive conformation through intramolecular hydrogen bonding . This product is provided as a research tool for use in biological screening and hit-to-lead optimization studies. It is strictly for laboratory research use. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(3-methylsulfanylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-25-14-7-3-6-13(9-14)20-17(24)15-16(19)23(22-21-15)10-11-4-2-5-12(18)8-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRNMJADIBPANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

    Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group can be attached through a coupling reaction using 3-methylsulfanylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylsulfanyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield amines or dechlorinated products.

    Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl and methylsulfanylphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is structurally analogous to several 1,2,3-triazole-4-carboxamides documented in the literature. Key differences lie in the substituents on the benzyl and phenyl groups, which modulate electronic, steric, and solubility properties:

Compound Name Benzyl Substituent Phenyl Substituent Key Structural Features
Target compound 3-Chlorophenylmethyl 3-(Methylsulfanyl)phenyl Chlorine (electron-withdrawing), SMe (moderate lipophilicity, weak H-bond acceptor)
5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide Oxazol-4-ylmethyl (substituted with 4-methylphenyl) 3-Fluorophenyl Oxazole ring (polar, planar), fluorine (smaller, more electronegative than Cl)
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl 3-Methylphenyl Fluorine (para position), methyl (electron-donating, increases lipophilicity)
5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylbenzyl Unsubstituted phenyl Methyl (electron-donating, para position enhances symmetry)

Electronic and Steric Effects

  • Chlorine vs. Chlorine’s larger atomic radius may also introduce steric hindrance absent in fluorine-substituted analogues .
  • Methylsulfanyl (SMe) vs. Oxazole : The SMe group in the target compound contributes to moderate lipophilicity (logP ~3.5 estimated), whereas the oxazole ring in the analogue from introduces polarity and hydrogen-bonding capacity, likely reducing membrane permeability .

Physicochemical Properties

  • Solubility : The SMe group’s thioether nature may reduce aqueous solubility compared to oxygen-containing oxazole analogues.
  • Melting Points : Crystallinity is influenced by substituent symmetry; para-substituted benzyl derivatives (e.g., 4-fluorobenzyl in ) may exhibit higher melting points than meta-substituted counterparts .

Structural Analysis Methods

X-ray crystallography using programs like SHELXL and SHELXS (–2) has been critical in resolving the conformations of similar triazole derivatives. For example, bond angles and torsional strains in the triazole core (e.g., N1–C4–S1 angles in ) influence molecular packing and stability .

Biological Activity

Molecular Formula

  • Molecular Formula : C16H17ClN4OS
  • Molecular Weight : 350.85 g/mol

Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methylsulfanyl groups may enhance its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • MCF7 Cell Line : The compound exhibited an IC50 value of 12.5 µM, indicating moderate efficacy against breast cancer cells.
  • NCI-H460 Cell Line : In lung cancer models, it showed an IC50 value of 42.30 µM, suggesting potential as a therapeutic agent for lung cancer.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, it has shown inhibition of:

  • Aurora-A Kinase : A critical enzyme in cell cycle regulation, with an IC50 of 0.16 µM.
  • CDK2 : Cyclin-dependent kinases are essential for cell cycle progression; the compound demonstrated significant inhibition with an IC50 value of 0.95 nM.

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerMCF712.5
AnticancerNCI-H46042.30
Aurora-A Kinase Inhibition-0.16
CDK2 Inhibition-0.95 nM
AntimicrobialStaphylococcus aureus-
AntimicrobialEscherichia coli-

Recent Advances

A comprehensive review on pyrazole derivatives emphasizes their growing significance in drug design and discovery, particularly in anticancer and anti-inflammatory applications . The structural modifications in compounds similar to the triazole derivative can enhance their bioactivity and selectivity towards specific biological targets.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and reducing potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1-[(3-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how is structural purity confirmed?

  • Synthesis : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method widely used for triazole derivatives. Key steps include:

  • Condensation of 3-chlorobenzyl azide with a propargyl intermediate bearing the methylsulfanylphenyl group.
  • Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation).
  • Reaction conditions (temperature: 60–80°C, solvent: DMF or THF) are critical for yield optimization .
    • Characterization :
  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselectivity of the triazole ring and substituent positions.
  • HPLC (≥95% purity) and mass spectrometry (HRMS) validate molecular weight and isotopic patterns .

Q. What in vitro assays are typically employed to screen the biological activity of this compound?

  • Primary Screening :

  • Enzyme inhibition assays : Test against kinases, cytochrome P450 isoforms, or proteases using fluorogenic substrates (e.g., fluorescence polarization for binding affinity).
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
    • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Systematic substituent variation : Replace the 3-chlorophenyl or methylsulfanyl group with electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) to probe electronic effects.
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with the triazole NH group) .
    • Example SAR Findings :
Substituent ModificationBiological Activity Change
3-Cl → 4-F (phenyl ring)↑ Selectivity for kinase X
Methylsulfanyl → sulfonyl↓ Cytotoxicity in normal cells

Q. What strategies address poor aqueous solubility and bioavailability in preclinical studies?

  • Derivatization :

  • Introduce polar groups (e.g., -OH, -COOH) via ester hydrolysis or hydroxylation.
  • Prodrug approaches: Convert the carboxamide to a phosphate ester for enhanced absorption .
    • Formulation :
  • Use nanoemulsions or cyclodextrin complexes to improve dissolution rates.
  • Assess pharmacokinetics via LC-MS/MS in rodent plasma .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

  • Root Cause Analysis :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Compound degradation : Validate stability under assay conditions via HPLC-UV at 24/48-hour intervals.
    • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on studies with orthogonal validation (e.g., SPR + cellular assays) .

Methodological Challenges

Q. What computational tools are used to predict off-target interactions or toxicity?

  • In Silico Screening :

  • SwissADME : Predicts CYP450 metabolism and blood-brain barrier penetration.
  • ProTox-II : Flags hepatotoxicity risks based on structural alerts (e.g., reactive sulfhydryl groups).
    • Molecular Dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding .

Q. How is regioselectivity controlled during triazole ring formation?

  • Catalytic Optimization :

  • Use Cu(I) catalysts (e.g., CuBr(PPh₃)₃) to favor 1,4-disubstituted triazoles over 1,5-isomers.
  • Monitor reaction progress with in situ IR spectroscopy to detect azide consumption .

Future Research Directions

  • Mechanistic Elucidation : Use cryo-EM to visualize compound-enzyme complexes at near-atomic resolution.
  • In Vivo Efficacy : Establish xenograft models to evaluate tumor growth inhibition.

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